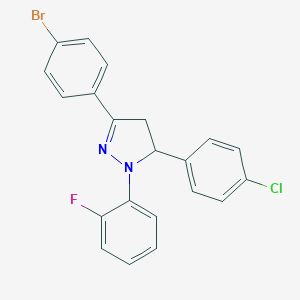![molecular formula C17H12INO2 B386765 (4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B386765.png)
(4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a phenyl group substituted with an iodine atom and a benzylidene group with a methyl substitution.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-iodoaniline with 4-methylbenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction of the compound can occur at the oxazole ring or the phenyl group, potentially yielding amines or alcohols.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学研究应用
Chemistry
In chemistry, (4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the oxazole ring and iodine atom might contribute to its pharmacological properties.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes. Its unique chemical structure allows for diverse applications in material science.
作用机制
The mechanism of action of (4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and oxazole ring could play crucial roles in binding to these targets and exerting biological effects.
相似化合物的比较
Similar Compounds
2-Phenyl-4-benzylidene-4H-oxazol-5-one: Lacks the iodine and methyl substitutions.
2-(4-Bromo-phenyl)-4-(4-methyl-benzylidene)-4H-oxazol-5-one: Contains a bromine atom instead of iodine.
2-(4-Iodo-phenyl)-4-benzylidene-4H-oxazol-5-one: Lacks the methyl substitution.
Uniqueness
(4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of both the iodine atom and the methyl group. These substitutions can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C17H12INO2 |
|---|---|
分子量 |
389.19g/mol |
IUPAC 名称 |
(4Z)-2-(4-iodophenyl)-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12INO2/c1-11-2-4-12(5-3-11)10-15-17(20)21-16(19-15)13-6-8-14(18)9-7-13/h2-10H,1H3/b15-10- |
InChI 键 |
RYANOJVVFKEJTD-GDNBJRDFSA-N |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)I |
手性 SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)I |
规范 SMILES |
CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


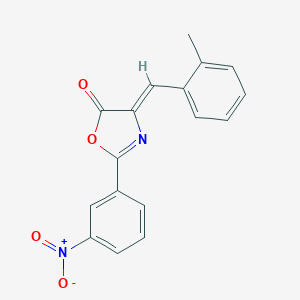
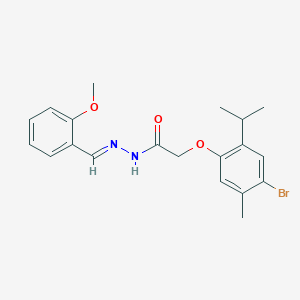
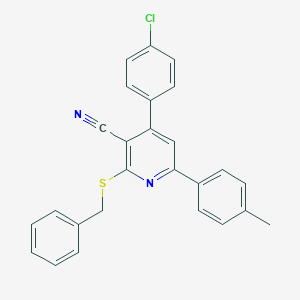
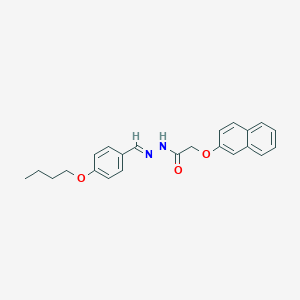
![2-(3-methylphenoxy)-N-[4-(4-{[(3-methylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B386690.png)
![5-bromo-2-[(4-chloroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B386691.png)
![9,9-Bis[4-(salicylideneamino)phenyl]-9H-fluorene](/img/structure/B386693.png)
![N-(2,5-dichlorophenyl)-3-[(diphenylacetyl)amino]-4-methoxybenzamide](/img/structure/B386695.png)
![2-Acetamidomalonic acid bis(N'-[4-(dimethylamino)benzylidene]hydrazide)](/img/structure/B386696.png)
![N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE](/img/structure/B386698.png)
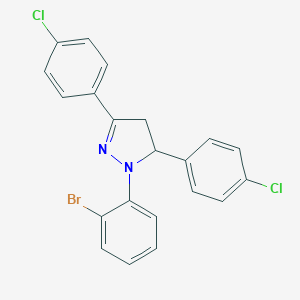
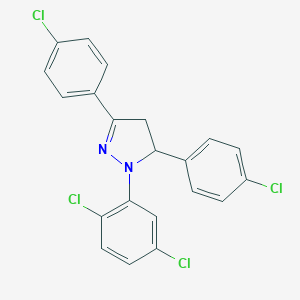
![N'-[(2-chloro-5-phenyl-3-furyl)methylene]-2-cyanoacetohydrazide](/img/structure/B386702.png)
